molecular formula C23H21N7O B10936822 N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10936822
M. Wt: 411.5 g/mol
InChI Key: NBTBZZVVTIMTHE-UHFFFAOYSA-N
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Description

N~7~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound featuring a pyrazole and triazolopyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxamide with appropriate reagents to form the triazolopyrimidine ring . The reaction conditions often require the use of strong bases or acids, elevated temperatures, and sometimes microwave irradiation to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~7~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~7~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N7-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of downstream targets necessary for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~7~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This specificity makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

IUPAC Name

N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H21N7O/c1-14-11-20(30-23(26-14)24-13-25-30)22(31)27-21-15(2)28-29(16(21)3)12-18-9-6-8-17-7-4-5-10-19(17)18/h4-11,13H,12H2,1-3H3,(H,27,31)

InChI Key

NBTBZZVVTIMTHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(N(N=C3C)CC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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